5,13-Dimethylhentriacontane
Description
5,13-Dimethylhentriacontane is a branched alkane belonging to the class of methyl-substituted hentriacontanes (C31 backbone). Its molecular formula is C33H68, with a molecular weight of 464.89 g/mol, and it is registered under CAS number 76-015-1 . The positioning of methyl groups at carbons 5 and 13 likely influences its physicochemical properties, such as melting point and solubility, as well as its biological activity in ecological systems.
Properties
CAS No. |
81469-17-2 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-25-30-33(4)31-27-24-21-23-26-29-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
OTFOVDRHOHVWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation of hentriacontane with methyl chloride (CH₃Cl) under controlled conditions.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable precursor of hentriacontane.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5,13-Dimethylhentriacontane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,13-Dimethylhentriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability . In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural and molecular differences between 5,13-dimethylhentriacontane and its analogs:
Key Observations :
- Chain Length and Branching: this compound shares the C33H68 formula with other dimethyl isomers but differs in methyl group placement.
Physicochemical Properties
Data from NIST reports and chromatographic studies suggest that methyl group positioning significantly affects physical properties:
- Melting Points : Linear hentriacontane (C31H64) melts at ~68°C, while methyl branching lowers melting points. For example, 13-methylhentriacontane (C32H66) has a reduced melting point due to disrupted crystal packing .
- Chromatographic Retention: In gas chromatography (GC), branched isomers elute earlier than linear chains. For instance, 13,17-dimethylhentriacontane shows distinct retention times on non-polar columns (e.g., DB-1) compared to 11,15-dimethyl isomers .
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